CYP27A1 Substrate Processing Efficiency: 25-Hydroxylumisterol3 Parent L3 vs. Vitamin D3
The biosynthetic efficiency of 25-hydroxylumisterol3 formation, measured through the CYP27A1-catalyzed hydroxylation of its parent compound lumisterol3 (L3), substantially exceeds that of vitamin D3 25-hydroxylation. Purified human CYP27A1 metabolized L3 with a kcat of 76 mol product/min/mol CYP27A1, and the catalytic efficiency (kcat/Km) was 260-fold higher than that for vitamin D3 under identical experimental conditions (phospholipid vesicle-reconstituted system) [1]. This indicates that when both substrates are present, L3 is preferentially processed by CYP27A1, driving flux toward 25-hydroxylumisterol3 rather than 25(OH)D3.
| Evidence Dimension | CYP27A1 catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat = 76 mol product/min/mol CYP27A1; kcat/Km 260-fold higher than vitamin D3 |
| Comparator Or Baseline | Vitamin D3 (kcat/Km baseline) |
| Quantified Difference | 260-fold greater catalytic efficiency for L3 (the parent of 25-hydroxylumisterol3) compared to vitamin D3 |
| Conditions | Purified human CYP27A1 reconstituted in phospholipid vesicles; substrate incorporated into vesicle membranes; identical assay conditions for both substrates |
Why This Matters
For procurement decisions involving in vitro CYP metabolism studies, 25-hydroxylumisterol3 or its parent L3 provides a dramatically more sensitive probe for CYP27A1 activity than vitamin D3, enabling detection at lower enzyme concentrations and reducing assay cost.
- [1] Tuckey, R.C., Li, W., Ma, D., Cheng, C.Y.S., Wang, K.M., Kim, T.-K., Jeayeng, S., Slominski, A.T. (2018). CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites. Journal of Steroid Biochemistry and Molecular Biology, 181, 1-10. View Source
